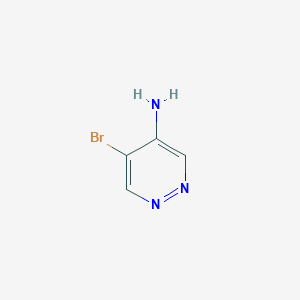

5-Bromopyridazin-4-amine

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromopyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN3/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXLLQKHVRNCCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=N1)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80733480 | |

| Record name | 5-Bromopyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55928-90-0 | |

| Record name | 5-Bromopyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80733480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Bromopyridazin 4 Amine and Its Derivatives

Strategic Approaches to Pyridazine (B1198779) Ring Formation

The construction of the pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is the foundational step in synthesizing 5-Bromopyridazin-4-amine. Various strategic approaches have been developed to build this heterocyclic system efficiently.

Multi-component Reaction Strategies

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer an efficient and atom-economical approach to complex molecules like pyridazines. researchgate.netbohrium.com These one-pot procedures are advantageous as they are often simpler, more convergent, and can generate diverse molecular structures with high efficiency. bohrium.com

One notable MCR approach involves the reaction of a 1,3-diarylpropenone, 3-cyanoacetylindoles, and ammonium (B1175870) acetate, which can be performed under conventional heating or microwave irradiation to produce pyridine (B92270) derivatives, highlighting the versatility of MCRs in heterocycle synthesis. researchgate.net While this example leads to pyridines, the principles are extended to pyridazine synthesis. For instance, a novel three-component reaction between a 2-phenylhydrazono derivative, malononitrile, and various aldehydes or acetone (B3395972) has been shown to generate functionalized pyridazine derivatives under high pressure and ultrasonication. researchgate.net The Hantzsch reaction, a classic MCR, and its variations are also employed for constructing the pyridine nucleus, and modified three-component Hantzsch approaches can be adapted for pyridazine synthesis. taylorfrancis.com

| Reactants | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|

| 2-Phenylhydrazono derivative, Malononitrile, Aromatic aldehydes | NHOAc/CHCOOH or Piperidine/EtOH, High Pressure, Ultrasonication | Pyridazino[5,4,3-de] researchgate.netbohrium.comnaphthyridine derivatives | researchgate.net |

| β,γ-unsaturated α-ketoesters, Ketones/Aldehydes, NH4OAc | Amine and Metal Catalysts | Polyfunctionalized Pyridines (adaptable for Pyridazines) | researchgate.net |

| Hydrazine (B178648), BMTNE, Benzil | Uncatalyzed, EtOH, Room Temperature | Hydrazino-1,4-dihydropyridazinole | acs.org |

Cyclization Reactions in Pyridazine Synthesis

Cyclization reactions are a cornerstone of pyridazine synthesis, typically involving the formation of the N-N bond and subsequent ring closure. A conventional and widely used method is the reaction of 1,4-dicarbonyl compounds with hydrazine or its derivatives. acs.org

More advanced strategies include the copper-promoted 6-endo-trig cyclization of readily available β,γ-unsaturated hydrazones. This method provides 1,6-dihydropyridazines with good yields and high functional group tolerance under mild conditions, which can then be efficiently oxidized to the corresponding pyridazines. organic-chemistry.org Another approach involves the in situ cyclization of an alkyne diol using a ruthenium catalyst to form a diketone intermediate, which then reacts with hydrazine hydrate (B1144303) to yield a substituted pyridazine. liberty.edu Furthermore, the reaction of sodium azide (B81097) with halogenated pyridazines can lead to azide intermediates that cyclize to form fused tetrazolopyridazine systems. rsc.org A flexible strategy for creating diversely functionalized pyridazines utilizes the reaction of 4-chloro-1,2-diaza-1,3-butadienes with active methylene (B1212753) compounds. acs.org

| Starting Materials | Key Reagent/Catalyst | Intermediate/Product | Reference |

|---|---|---|---|

| β,γ-Unsaturated hydrazones | Cu(II) | 1,6-Dihydropyridazines | organic-chemistry.org |

| Alkyne diol | Ruthenium catalyst, Hydrazine hydrate | Substituted Pyridazine | liberty.edu |

| 4-Methyl-3,5,6-tribromopyridazine | Sodium azide | Tetrazolopyridazine | rsc.org |

| 1,3-Dicarbonyl compounds, Methyl ketones | Metal-free | 3,6-Diarylpyridazines | organic-chemistry.org |

Lewis Acid-Mediated Inverse Electron Demand Diels-Alder Reactions for Halogenated Pyridazines

The inverse electron demand Diels-Alder (IEDDA) reaction is a powerful tool for synthesizing pyridazines, particularly halogenated ones. In this type of [4+2] cycloaddition, an electron-deficient diene (like a tetrazine or diazine) reacts with an electron-rich dienophile. acs.orgrsc.org The reactivity is governed by the energy gap between the diene's LUMO and the dienophile's HOMO. rsc.org

The use of Lewis acids can catalyze these reactions by coordinating to the diazine, lowering its LUMO energy, and thus accelerating the cycloaddition. nih.govresearchgate.net A systematic approach using DFT calculations and experimental validation has demonstrated the effectiveness of Lewis acid catalysis in IEDDA reactions of 1,2-diazines. nih.gov Specifically, a Lewis acid-mediated IEDDA reaction between a 3-monosubstituted s-tetrazine and a silyl (B83357) enol ether can produce functionalized pyridazines, including 3-bromo-pyridazines, with high regiocontrol. organic-chemistry.org This strategy is significant as it allows for the direct incorporation of a halogen atom during the ring formation step, providing a streamlined route to precursors for compounds like this compound.

Targeted Bromination Procedures

Once the pyridazine ring is formed, the next critical step is the introduction of a bromine atom at the desired position. For this compound, this requires regioselective bromination at the C5 position.

Direct Bromination Techniques (e.g., using N-bromosuccinimide)

Direct bromination using electrophilic bromine sources is a common method for functionalizing heterocyclic rings. N-bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in solvents like acetic acid or chloroform. smolecule.com The reaction conditions, such as temperature and solvent, are critical for controlling the outcome and preventing over-bromination.

For example, theoretical studies on the free radical bromination of ethyl-3-methoxy-pyridazine derivatives with NBS have been conducted to predict selectivity. researchgate.net In practice, the bromination of pyridazinone derivatives with NBS, sometimes initiated with agents like azobisisobutyronitrile (AIBN), is a viable method for producing brominated intermediates. The heating of a pyridazine N-oxide with NBS in a suitable solvent has also been reported as a method for bromination. clockss.org

Regioselective Halogenation Strategies

Achieving regioselectivity in the halogenation of diazines like pyridazine can be challenging due to the influence of the two nitrogen atoms on the ring's electronics. mountainscholar.orgmountainscholar.org Therefore, specific strategies are often required to direct the halogen to the desired position.

One approach involves the functionalization of pyridine N-oxides. Activating the N-oxide with an electrophile allows for the regioselective addition of a halide, typically at the C2 position. researchgate.net While this applies to pyridines, similar principles can be adapted for pyridazines. Another innovative strategy involves the use of designed phosphine (B1218219) reagents to install phosphonium (B103445) salts at a specific position on the heterocyclic ring. These phosphonium salts can then be displaced by a halide nucleophile, enabling highly regioselective halogenation at positions that are otherwise difficult to functionalize, such as the 4-position of pyridines. researchgate.net Attempts to directly brominate 4-aminopyridazine (B156604) using HBr and H₂O₂ have been shown to yield 4-amino-5-bromopyridazine, indicating that the amino group can direct the incoming electrophile to the adjacent C5 position. wur.nl This latter finding is directly relevant to the synthesis of the title compound.

Green Chemistry Principles in Pyridazine Synthesis

Ultrasound-Assisted Synthesis Protocols

Ultrasound-assisted organic synthesis, or sonochemistry, utilizes high-frequency sound waves (typically 20-100 kHz) to drive chemical reactions. nih.gov This energy source promotes the formation, growth, and collapse of microscopic bubbles in a liquid, a phenomenon known as cavitation. nih.govnih.gov The collapse of these bubbles generates localized hot spots with extreme temperatures and pressures, leading to a significant acceleration of reaction rates. This technique offers a powerful, non-invasive method for achieving chemical reactions with greater efficiency and under milder conditions than conventional heating. nih.govnih.gov

The application of sonochemistry to the synthesis of pyridazine and related nitrogen heterocycles has demonstrated considerable advantages, including drastically reduced reaction times, increased product yields, and enhanced energy efficiency. nih.govresearchgate.net A notable green aspect of this method is its compatibility with environmentally benign solvents, particularly water. researchgate.netutrgv.edu

One prominent example is the three-component condensation reaction to form the pyridazine ring. The reaction of arylglyoxal hydrates with β-dicarbonyl compounds in the presence of hydrazine hydrate proceeds rapidly in water under ultrasonic irradiation, affording the corresponding pyridazine derivatives in high yields within minutes. researchgate.netgrowingscience.com This approach avoids the need for hazardous organic solvents and catalysts. utrgv.eduresearchgate.net

The table below illustrates the efficiency of ultrasound-assisted synthesis compared to conventional methods for representative heterocyclic reactions.

| Product | Reactants | Method | Solvent | Time | Yield (%) | Reference |

| Dihydropyrimidinone | Benzaldehyde, Ethyl Acetoacetate, Urea | Ultrasound | None | 3 min | 96% | researchgate.net |

| Dihydropyrimidinone | Benzaldehyde, Ethyl Acetoacetate, Urea | Conventional | Ethanol | 3 h | 92% | researchgate.net |

| β-Amino Ketone | Benzaldehyde, Aniline, Cyclohexanone | Ultrasound | Ethanol | 45 min | 93% | arabjchem.org |

| β-Amino Ketone | Benzaldehyde, Aniline, Cyclohexanone | Conventional | Ethanol | 12 h | 40% | arabjchem.org |

| 2-Amino-4H-Pyran | Benzaldehyde, Malononitrile, Ethyl Acetoacetate | Ultrasound | Water | 10-15 min | 95% | researchgate.net |

| 2-Amino-4H-Pyran | Benzaldehyde, Malononitrile, Ethyl Acetoacetate | Conventional | Ethanol | 5-6 h | 70-75% | researchgate.net |

While specific ultrasound-assisted protocols for the direct synthesis of this compound are not extensively documented, the principles are readily applicable. The formation of β-amino carbonyl compounds via the Mannich reaction and the synthesis of brominated azatetracyclic compounds have been successfully achieved using ultrasound, demonstrating the technology's potential for facilitating both amination and bromination steps required for the target molecule. nih.govarabjchem.org

Solvent-Free Reaction Conditions

Eliminating organic solvents from chemical reactions is a primary goal of green chemistry. Solvent-free synthesis, also known as solid-state or neat reaction, offers numerous benefits, including reduced environmental pollution, lower costs, enhanced safety, and often, improved reaction efficiency and selectivity. ijrpr.comresearchgate.netnih.gov These reactions can be facilitated by various energy inputs, such as conventional heating, microwave irradiation, or mechanochemical grinding. researchgate.netorganic-chemistry.org

Microwave-assisted organic synthesis (MAOS) under solvent-free conditions has proven highly effective for the synthesis of nitrogen-containing heterocycles. For instance, the reaction of non-volatile amines with aromatic aldehydes proceeds efficiently without any catalyst or solid support, yielding imines in high purity within minutes. organic-chemistry.org This rapid and clean method stands in stark contrast to traditional approaches that require long reaction times and toxic solvents. organic-chemistry.org

Mechanochemical methods, which involve inducing reactions by grinding solid reactants together, represent another powerful solvent-free technique. This approach has been successfully used for various transformations, including condensation and cyclization reactions to form heterocyclic rings. researchgate.net For example, the efficient, solvent-free synthesis of 5-amino-1,2,4-triazines and α-arylamino-2,2′-bipyridines has been achieved through this method, highlighting its atom economy and operational simplicity. rsc.org The synthesis of steroidal 2-aminopyridines has also been established under solvent-free conditions, demonstrating the broad applicability of this green methodology. nih.gov

The following table summarizes research findings for the solvent-free synthesis of various amine-containing heterocyclic compounds.

| Product Type | Reactants | Conditions | Yield (%) | Key Advantages | Reference |

| Steroidal 2-Aminopyridines | Enaminonitrile, Primary Amines | Heating, Solvent-Free | Not Specified | Avoids solvent, potential for diversification | nih.gov |

| N-Substituted Aldimines | Aromatic Aldehydes, Non-volatile Amines | Microwave Irradiation (100°C, 8 min), Solvent-Free | 75-100% | Rapid, catalyst-free, high yields | organic-chemistry.org |

| 5-Amino-1,2,4-triazines | 5-Cyano-1,2,4-triazines, Amines | Heating (60-80°C), Solvent-Free | 89-98% | Atom-economical, no solvent or catalyst, simple purification | rsc.org |

| Amides | Carboxylic Acid, Urea | Grinding, Heating, Boric Acid Catalyst | Good | Rapid, avoids hazardous reagents | researchgate.net |

The successful application of solvent-free conditions for the synthesis of aminopyridines and aminotriazines strongly suggests the feasibility of developing a similar green protocol for this compound. rsc.orgnih.gov Such a method would likely involve the reaction of appropriate precursors under thermal, microwave, or mechanochemical activation, potentially obviating the need for volatile and hazardous organic solvents.

Elucidation of Chemical Reactivity and Derivatization Strategies

Nucleophilic Substitution Reactions of the Bromine Atom

The bromine atom at the C5 position of the pyridazine (B1198779) ring is susceptible to nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the two adjacent nitrogen atoms in the pyridazine ring lowers the electron density of the aromatic system, thereby activating the C-Br bond towards attack by nucleophiles.

The displacement of the bromide by nitrogen-based nucleophiles is a key strategy for synthesizing more complex pyridazine derivatives. This can be achieved through reactions with ammonia (B1221849) or various primary and secondary amines, leading to the formation of diaminopyridazines. chemguide.co.ukresearchgate.net These reactions often proceed by heating the substrate with an excess of the amine, sometimes in the presence of a base to neutralize the HBr formed during the reaction. libretexts.org The lone pair of electrons on the amine's nitrogen atom attacks the carbon atom bearing the bromine, leading to the formation of a Meisenheimer-like intermediate, which then expels the bromide ion to yield the final product. researchgate.net

The direct alkylation of amines can sometimes lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts due to the increasing nucleophilicity of the alkylated products. masterorganicchemistry.com However, in the context of SNAr on an electron-poor ring, the reaction can often be controlled to favor the desired mono-amination product. Both copper-catalyzed and palladium-catalyzed amination methods, such as the Buchwald-Hartwig amination, have become powerful tools for forming C-N bonds with aryl halides and can be applied to heteroaromatic systems. nih.govresearchgate.netrsc.org

| Reaction Type | Nucleophile | Typical Conditions | Product Type |

|---|---|---|---|

| Direct Amination | Ammonia, Primary/Secondary Amines | Heating in a sealed vessel, often with excess amine or in a polar solvent. | Diaminopyridazine derivatives |

| Buchwald-Hartwig Amination | Primary/Secondary Amines | Palladium catalyst (e.g., Pd2(dba)3), phosphine (B1218219) ligand (e.g., BINAP), base (e.g., NaOt-Bu), in an inert solvent (e.g., toluene). | N-Aryl or N-Heteroaryl diaminopyridazines |

| Copper-Catalyzed Amination (Ullmann type) | Ammonia, Amines | Copper(I) salt (e.g., CuI), ligand (e.g., 1,10-phenanthroline), base (e.g., K2CO3), high temperatures. | Diaminopyridazine derivatives |

Similar to amination, the bromine atom can be displaced by other strong nucleophiles such as thiols (or their conjugate bases, thiolates) and alkoxides. These reactions also follow the SNAr mechanism.

Reactions with Thiols: Thiolates (RS⁻) are excellent nucleophiles and readily displace the bromide from the pyridazine ring to form 5-(alkylthio)pyridazin-4-amine or 5-(arylthio)pyridazin-4-amine derivatives. These reactions are typically carried out by treating 5-Bromopyridazin-4-amine with a thiol in the presence of a base (like sodium hydride or potassium carbonate) to generate the more nucleophilic thiolate in situ.

Reactions with Alkoxides: Alkoxides (RO⁻), generated from the corresponding alcohols by treatment with a strong base like sodium or potassium metal, sodium hydride, or potassium tert-butoxide, can also serve as effective nucleophiles. The reaction yields 5-alkoxypyridazin-4-amine derivatives, which are essentially pyridazine ethers. The choice of solvent is crucial and is often the corresponding alcohol.

Cross-Coupling Methodologies for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon bonds, and they are widely applicable to aryl and heteroaryl halides like this compound.

The Suzuki-Miyaura coupling is a widely used reaction that couples an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly valued for its mild conditions, tolerance of a wide variety of functional groups, and the commercial availability of a vast array of boronic acids. mdpi.comlibretexts.org

For this compound, a Suzuki-Miyaura coupling would involve its reaction with an aryl or heteroaryl boronic acid (R-B(OH)₂) to form a 5-aryl- or 5-heteroaryl-pyridazin-4-amine. The catalytic cycle generally involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyridazine. libretexts.org

Transmetalation: The organic group from the boronic acid (activated by the base) is transferred to the palladium center. libretexts.org

Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst. libretexts.org

| Component | Examples |

|---|---|

| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf), Pd(OAc)2 |

| Ligand (if needed) | Triphenylphosphine (PPh3), SPhos, XPhos |

| Base | K2CO3, Cs2CO3, K3PO4, Na2CO3 |

| Solvent | Dioxane/Water, Toluene, DMF, THF |

| Boron Reagent | Aryl/Heteroaryl boronic acids, Boronic esters (e.g., pinacol (B44631) esters) |

Beyond the Suzuki coupling, this compound is a suitable substrate for other palladium-catalyzed transformations. rsc.orgresearchgate.net These reactions expand the range of possible C-C and C-heteroatom bonds that can be formed at the C5 position.

Heck Reaction: Couples the compound with an alkene to form a 5-alkenylpyridazin-4-amine.

Sonogashira Coupling: Involves the reaction with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst, to yield 5-alkynylpyridazin-4-amines.

Stille Coupling: Utilizes organostannanes (organotin compounds) as the coupling partner.

Aminative Suzuki-Miyaura Coupling: A newer methodology that can join Suzuki-Miyaura and Buchwald-Hartwig coupling pathways, potentially altering products from C-C linked biaryls to C-N-C linked diaryl amines. snnu.edu.cnnih.gov

Functionalization at Amine and Pyridazine Ring Positions

In addition to reactions at the bromine atom, the amino group and the pyridazine ring itself offer sites for further functionalization.

The primary amino group (-NH₂) is nucleophilic and can undergo a variety of standard transformations:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base (like pyridine (B92270) or triethylamine) yields the corresponding amides.

Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides.

Reductive Amination: The amine can react with aldehydes or ketones to form an imine intermediate, which is then reduced in situ (e.g., with sodium borohydride) to form a secondary or tertiary amine. organic-chemistry.org

Alkylation: Direct alkylation with alkyl halides can occur, though it can be difficult to control and may lead to over-alkylation. chemistryguru.com.sg

Functionalization of the pyridazine ring itself, particularly at a C-H position, is more challenging due to the ring's electron-deficient nature. However, modern C-H activation/functionalization methodologies can sometimes be employed. nih.gov Reactions such as directed metalation or iridium-catalyzed borylation could potentially be used to introduce new functional groups at other positions on the ring, although selectivity can be an issue. nih.govnih.gov

Acylation and Alkylation of the Amine Group

The primary amine group in this compound serves as a key site for nucleophilic attack, readily undergoing acylation and alkylation reactions to furnish a variety of amide and alkylamino derivatives.

Acylation: The introduction of an acyl group to the amine functionality is a common strategy to modify the electronic and steric properties of the molecule. This transformation is typically achieved by reacting this compound with acylating agents such as acyl chlorides or anhydrides in the presence of a base. The base is crucial for scavenging the acidic byproduct (e.g., HCl) and driving the reaction to completion. The choice of solvent is often dictated by the solubility of the starting materials, with aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) being commonly employed.

| Acylating Agent | Base | Solvent | Product |

| Acetyl chloride | Triethylamine | DCM | N-(5-Bromopyridazin-4-yl)acetamide |

| Benzoyl chloride | Pyridine | THF | N-(5-Bromopyridazin-4-yl)benzamide |

| Acetic anhydride | Sodium acetate | Acetic acid | N-(5-Bromopyridazin-4-yl)acetamide |

Alkylation: The alkylation of the amine group introduces alkyl substituents, further diversifying the molecular structure. Direct alkylation with alkyl halides can be challenging due to the potential for overalkylation, leading to the formation of secondary and tertiary amines, and even quaternary ammonium salts. To achieve selective mono-alkylation, milder alkylating agents and carefully controlled reaction conditions are often necessary. researchgate.net Reductive amination, a two-step process involving the initial formation of an imine with an aldehyde or ketone followed by reduction, offers a more controlled approach to the synthesis of secondary and tertiary amines.

| Alkylating Agent | Method | Product |

| Methyl iodide | Direct Alkylation | 5-Bromo-N-methylpyridazin-4-amine |

| Benzaldehyde/NaBH4 | Reductive Amination | N-Benzyl-5-bromopyridazin-4-amine |

| Acetone (B3395972)/NaBH(OAc)3 | Reductive Amination | 5-Bromo-N-isopropylpyridazin-4-amine |

Oxidation and Reduction Transformations

While the pyridazine ring is generally electron-deficient and less prone to oxidation, the amine group can be susceptible to oxidative transformations under specific conditions. Conversely, the bromine atom can be removed via reductive dehalogenation.

Oxidation: Direct oxidation of the amine group in this compound can lead to various products depending on the oxidant and reaction conditions. Mild oxidizing agents might lead to the formation of nitroso or nitro compounds, although these reactions can be difficult to control. Stronger oxidants could potentially lead to the degradation of the heterocyclic ring. Due to the electron-withdrawing nature of the pyridazine ring and the bromo substituent, the amine group is less nucleophilic and therefore less susceptible to oxidation compared to anilines.

Reduction: The bromo substituent on the pyridazinyl core can be selectively removed through catalytic hydrogenation. This process typically involves reacting the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C), and a base to neutralize the HBr byproduct. This reductive dehalogenation yields pyridazin-4-amine, providing a route to derivatives lacking the bromine atom at the 5-position.

| Reagent | Catalyst | Product |

| H2 | Pd/C | Pyridazin-4-amine |

Metalation and Subsequent Electrophilic Quenching (e.g., Bromine-Magnesium Exchange)

The bromine atom at the 5-position of the pyridazine ring is a versatile handle for the introduction of a wide range of functional groups via metal-halogen exchange reactions. The bromine-magnesium exchange reaction is a particularly useful method for generating a Grignard reagent, which can then be reacted with various electrophiles.

The bromine-magnesium exchange is typically performed using a Grignard reagent such as isopropylmagnesium chloride (i-PrMgCl) or sec-butylmagnesium chloride (s-BuMgCl), often in the presence of lithium chloride (LiCl) to enhance the reactivity of the Grignard reagent. nih.govlookchem.com The resulting pyridazinyl Grignard reagent is a potent nucleophile that can react with a variety of electrophiles to introduce new carbon-carbon or carbon-heteroatom bonds. This strategy allows for the synthesis of a diverse array of 5-substituted pyridazin-4-amine derivatives. The reaction is generally carried out in an aprotic solvent like THF at low temperatures to prevent side reactions.

The rates of bromine-magnesium exchange reactions are accelerated by electron-acceptor substituents. nih.gov The electron-deficient nature of the pyridazine ring in this compound facilitates this exchange.

| Electrophile | Reagent | Product |

| N,N-Dimethylformamide (DMF) | i-PrMgCl·LiCl, then H3O+ | 4-Amino-5-formylpyridazine |

| Benzaldehyde | i-PrMgCl·LiCl, then H3O+ | (4-Aminopyridazin-5-yl)(phenyl)methanol |

| Carbon dioxide (CO2) | i-PrMgCl·LiCl, then H3O+ | 4-Aminopyridazine-5-carboxylic acid |

| Allyl bromide | i-PrMgCl·LiCl | 5-Allylpyridazin-4-amine |

This metalation and subsequent electrophilic quench strategy provides a powerful and modular approach to the functionalization of the 5-position of the pyridazin-4-amine core, enabling the synthesis of a wide range of derivatives with potential applications in various fields of chemical research.

Advanced Spectroscopic and Computational Characterization in Chemical Research

Spectroscopic Techniques for Structural and Electronic Elucidation

Spectroscopy is the primary means by which the identity and properties of a molecule are determined. Each technique provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of a molecule. While specific experimental spectra for 5-Bromopyridazin-4-amine are not widely reported in the surveyed literature, the expected chemical shifts and coupling patterns can be predicted based on its molecular structure.

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the pyridazine (B1198779) ring and the amine group.

Aromatic Protons: The two protons on the pyridazine ring (at C3 and C6) are in different chemical environments and would likely appear as two distinct signals in the downfield region (typically δ 7.0-9.0 ppm) characteristic of heteroaromatic protons. These protons would be expected to appear as doublets due to coupling with each other.

Amine Protons: The primary amine (-NH₂) group would typically produce a broad singlet. Its chemical shift can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. For this compound, four distinct signals would be anticipated for the four carbon atoms of the pyridazine ring.

C4 and C5: The carbon atom bearing the amino group (C4) and the one bonded to the bromine atom (C5) would be significantly influenced by these substituents.

C3 and C6: The remaining two carbons (C3 and C6) would also have unique chemical shifts due to the influence of the adjacent nitrogen atoms. The carbon attached to bromine may show a reduced signal intensity due to the quadrupolar effects of the bromine atom.

Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (Aromatic) | ~ 7.0 - 9.0 | Doublet | Two distinct signals for H3 and H6. |

| ¹H (Amine) | Variable | Broad Singlet | Shift is solvent and concentration dependent. |

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. An experimental spectrum for this compound is not available in the searched databases, but its key vibrational modes can be predicted.

The spectrum would be characterized by several key absorption bands:

N-H Stretching: The primary amine group is expected to show two distinct stretching vibration bands in the region of 3300-3500 cm⁻¹.

N-H Bending: A scissoring vibration for the -NH₂ group is anticipated to appear around 1600-1650 cm⁻¹.

Ring Vibrations: C=C and C=N stretching vibrations from the pyridazine ring would produce a series of bands in the 1400-1600 cm⁻¹ region.

C-Br Stretching: The carbon-bromine bond would exhibit a stretching vibration in the fingerprint region, typically below 1000 cm⁻¹, which can be difficult to assign definitively.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Primary Amine | N-H Bend (Scissoring) | 1600 - 1650 |

| Pyridazine Ring | C=N / C=C Stretch | 1400 - 1600 |

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of a molecule's elemental formula.

For this compound (C₄H₄BrN₃), the monoisotopic mass is calculated to be 172.95886 Da. uni.lu A key feature in its mass spectrum would be the isotopic pattern of the molecular ion ([M]⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) being in an approximate 1:1 ratio, the spectrum would show two peaks of nearly equal intensity for the molecular ion, one at m/z corresponding to the ⁷⁹Br isotope ([M]⁺) and another at two mass units higher corresponding to the ⁸¹Br isotope ([M+2]⁺).

Plausible fragmentation in the mass spectrometer could involve the loss of a bromine atom or the elimination of neutral molecules like HCN from the pyridazine ring. Predicted collision cross-section (CCS) values, which are relevant in ion mobility-mass spectrometry, have been calculated for various adducts of the molecule. uni.lu

Predicted Mass Spectrometry Data for this compound

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₄H₄BrN₃ | - |

| Monoisotopic Mass | 172.95886 Da | uni.lu |

| Predicted CCS ([M+H]⁺) | 122.5 Ų | uni.lu |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy orbital to a higher energy orbital. For heteroaromatic compounds like this compound, two main types of electronic transitions are expected:

π → π* Transitions: These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy, high-intensity absorptions.

n → π* Transitions: These involve the promotion of an electron from a non-bonding orbital (n), such as the lone pair on the nitrogen atoms, to a π* antibonding orbital. These transitions are generally of lower energy and intensity compared to π → π* transitions and occur at longer wavelengths.

The presence of the bromine atom and the amino group as substituents on the pyridazine ring would be expected to shift the absorption maxima (λ_max) compared to the unsubstituted parent pyridazine.

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure. This technique provides accurate data on bond lengths, bond angles, and torsion angles.

Currently, there is no reported single-crystal X-ray structure for this compound in the surveyed scientific literature. If a suitable crystal could be grown, XRD analysis would confirm the planarity of the pyridazine ring and provide detailed insight into the intermolecular interactions, such as hydrogen bonding involving the amine group's protons and the pyridazine nitrogen atoms. These interactions are crucial for understanding how the molecules pack in the crystal lattice.

Computational Chemistry and Molecular Modeling Studies

In the absence of extensive experimental data, computational chemistry and molecular modeling serve as powerful predictive tools. Methods like Density Functional Theory (DFT) can be employed to investigate the properties of this compound.

Specific applications of computational modeling for this compound would include:

Geometry Optimization: Calculating the most stable three-dimensional structure and determining theoretical bond lengths and angles.

Spectroscopic Prediction: Simulating ¹H and ¹³C NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. These predicted spectra can aid in the interpretation of future experimental results.

Electronic Property Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's electronic behavior and reactivity.

Molecular Electrostatic Potential (MEP): Mapping the MEP surface can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, providing insights into its potential intermolecular interactions.

While no specific computational studies focused solely on this compound were found in the literature search, these standard computational methods are routinely applied to similar heterocyclic systems to complement and guide experimental research.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. irjweb.comnih.gov It provides valuable insights into a compound's reactivity, stability, and spectroscopic properties. nih.gov DFT calculations are a cornerstone for understanding a molecule at the quantum level.

Electronic Structure Analysis (HOMO-LUMO, Molecular Electrostatic Potential)

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy difference between them, the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. nih.gov A small energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.comnih.gov For a molecule like this compound, the HOMO would likely be located on the electron-rich amine group and the pyridazine ring, while the LUMO would be distributed over the electron-deficient parts of the ring. This distribution dictates the molecule's behavior as an electron donor or acceptor in chemical reactions.

Molecular Electrostatic Potential (MEP): A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map of this compound, negative potential (typically colored red or yellow) would be expected around the nitrogen atoms of the pyridazine ring and the amine group, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the hydrogen atoms. Such maps are invaluable for predicting how the molecule will interact with other molecules and biological targets.

Conformational Analysis and Energetics

Conformational analysis involves identifying the most stable three-dimensional arrangement of a molecule's atoms. For a relatively rigid structure like this compound, this analysis would focus on the rotation of the amine group relative to the pyridazine ring. By calculating the potential energy surface as a function of specific dihedral angles, researchers can identify the lowest energy conformer, which is the most likely structure to be observed experimentally. These energetic calculations help in understanding the molecule's shape and how it might fit into the active site of a protein.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational technique used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.commdpi.com This method is essential in drug discovery for predicting the activity of new molecules without the need for immediate synthesis and testing. nih.gov

Correlation of Molecular Descriptors with Biological Activity

To build a QSAR model, various molecular descriptors are calculated for a set of molecules with known biological activities. These descriptors quantify different aspects of the molecule's structure, including physicochemical, topological, and electronic properties. For a series of analogues based on this compound, descriptors could include:

| Descriptor Type | Examples | Relevance |

| Physicochemical | LogP (lipophilicity), Molecular Weight, Polar Surface Area | Governs absorption, distribution, metabolism, and excretion (ADME) properties. |

| Electronic | Dipole moment, HOMO/LUMO energies, Partial charges | Relates to how the molecule interacts with biological targets via electrostatic forces. |

| Topological | Molecular connectivity indices, Shape indices | Describes the size, shape, and branching of the molecule. |

Statistical methods, such as multiple linear regression (MLR), are then used to create an equation that links these descriptors to the observed biological activity (e.g., inhibitory concentration, IC₅₀). mdpi.com

Predictive Modeling for Novel Analogues

Once a statistically robust QSAR model is developed and validated, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogues. nih.gov Researchers can design new molecules based on the this compound scaffold, calculate their molecular descriptors, and use the QSAR model to estimate their potential efficacy. This predictive capability allows for the prioritization of synthetic efforts, focusing on compounds that are most likely to be active and possess favorable drug-like properties. nih.gov

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational simulation that predicts the preferred orientation of a small molecule (ligand) when bound to the active site of a larger molecule, typically a protein or enzyme (receptor). nih.govnih.govmdpi.com This technique provides critical insights into the binding mode and affinity between a ligand and its biological target.

For this compound or its derivatives, docking studies would be performed against a specific protein target, for instance, a kinase or another enzyme implicated in a disease. The simulation would place the compound into the protein's binding pocket in various conformations and calculate a "docking score," which estimates the binding free energy. nih.gov Lower binding energy values typically indicate a more stable and favorable interaction.

The results of a docking simulation would reveal key interactions, such as:

Hydrogen bonds: Likely to form between the amine group or ring nitrogens of the compound and amino acid residues like aspartic acid, glutamine, or serine in the protein.

Hydrophobic interactions: The pyridazine ring could interact with nonpolar residues such as leucine (B10760876) or valine.

Halogen bonds: The bromine atom could form specific, favorable interactions with electron-rich atoms like oxygen or sulfur in the protein's active site.

By visualizing these interactions, chemists can understand the structural basis for the compound's activity and rationally design modifications to improve its binding affinity and selectivity. mdpi.comd-nb.info

Binding Mode Analysis

The binding mode of this compound and its derivatives with various biological targets is a critical area of investigation in computational chemistry and molecular modeling. Understanding how these molecules orient themselves within the binding site of a protein provides crucial insights for structure-based drug design. Docking studies and molecular dynamics (MD) simulations are primary tools used to elucidate these interactions.

In studies involving derivatives of similar heterocyclic scaffolds, such as pyrazolo[3,4-d]pyrimidines, docking studies have been instrumental in analyzing the binding mode and identifying structural determinants of their interaction with target enzymes like Src and Abl tyrosine kinases. researchgate.net For instance, computational docking can predict the conformation of the ligand within the active site, highlighting key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex.

Molecular dynamics simulations further refine the static picture provided by docking. An MD simulation of a 5-substituted pyridazin-4-amine derivative complexed with a target protein, for example, can reveal the stability of the binding pose over time. Researchers have used MD simulations lasting up to 100 nanoseconds to confirm that ligand-protein complexes remain stable, indicating a favorable binding mode. researchgate.net These simulations provide a dynamic view of the interactions, showing how the ligand and protein adapt to each other's presence.

The analysis of binding modes often involves examining the specific interactions formed between the ligand and the protein. For pyridazinone derivatives, it has been observed that specific substituents, such as a fluorine atom, can be crucial for the binding of the ligand with the receptor site of bacteria. nih.gov This highlights the importance of the chemical structure of the ligand in determining its binding orientation and affinity.

The following table summarizes the typical computational methods used in the binding mode analysis of this compound and related compounds.

| Method | Purpose | Typical Output |

| Molecular Docking | Predicts the preferred orientation of a ligand when bound to a receptor. | Binding affinity scores, ranked binding poses, visualization of ligand-receptor interactions. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time. | Trajectory of atomic coordinates, analysis of conformational changes, stability of the complex. |

| Binding Free Energy Calculation | Estimates the strength of the non-covalent interaction between a ligand and a receptor. | ΔG values, identification of key energetic contributions to binding. |

Identification of Key Interacting Residues

A crucial aspect of understanding the molecular basis of a ligand's activity is the identification of the specific amino acid residues within the target protein that are key for its binding. Computational methods are invaluable for pinpointing these residues and quantifying their contribution to the binding affinity.

For derivatives of aminopyrimidines, which share structural similarities with this compound, studies have focused on their interaction with targets like epidermal growth factor receptor (EGFR). nih.gov In such cases, the analysis goes beyond simply identifying interacting residues to understanding how these interactions contribute to overcoming drug resistance mutations. nih.gov For example, a key interaction might be a hydrogen bond with a backbone amide of a specific methionine residue in the hinge region of a kinase, a common binding motif for kinase inhibitors.

The process of identifying key interacting residues often involves a combination of techniques:

Interaction Fingerprinting: This method systematically analyzes the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges) between the ligand and each residue in the binding pocket.

Per-Residue Energy Decomposition: Following MD simulations, the total binding free energy can be broken down into contributions from individual amino acid residues. This allows for the quantitative identification of "hotspot" residues that are critical for the binding event.

Studies on bromodomain inhibitors have successfully used these approaches to identify hydrophobic hotspots formed by residues such as Trp81, Val87, Leu92, and Ile146, which play a central role in the interaction. researchgate.net Additionally, hydrogen-bond hotspots, for instance with an asparagine residue (Asn140), have been shown to provide a moderate but important contribution to the binding affinity. researchgate.net

The table below provides examples of key interacting residues and the types of interactions they might form with a ligand like this compound, based on studies of similar heterocyclic compounds targeting protein kinases.

| Residue Type | Example | Interaction Type | Significance |

| Hydrophobic | Leucine, Valine, Isoleucine | van der Waals forces | Forms a hydrophobic pocket that accommodates nonpolar parts of the ligand. |

| Polar | Asparagine, Glutamine, Serine | Hydrogen bonding | Orients the ligand and provides specificity. |

| Charged (Acidic) | Aspartic Acid, Glutamic Acid | Salt bridges, Hydrogen bonding | Can form strong electrostatic interactions with charged moieties on the ligand. |

| Charged (Basic) | Lysine, Arginine | Salt bridges, Hydrogen bonding | Can interact with negatively charged groups on the ligand. |

| Aromatic | Phenylalanine, Tyrosine, Tryptophan | π-π stacking, Cation-π interactions | Can engage in stacking interactions with aromatic rings of the ligand. |

The detailed characterization of these key interactions is fundamental for the rational design of new derivatives of this compound with improved potency and selectivity.

Medicinal Chemistry and Biological Evaluation of 5 Bromopyridazin 4 Amine Analogues

Design Principles for Pyridazine-Based Bioactive Agents

The development of pyridazine-containing compounds as therapeutic agents is guided by established medicinal chemistry principles. These strategies aim to optimize the biological activity, selectivity, and pharmacokinetic properties of lead compounds by systematically modifying their chemical structures.

Scaffold hopping is a crucial strategy in drug discovery for identifying novel core structures that retain the biological activity of an initial hit compound but possess improved properties. This technique is applied during lead optimization to overcome issues such as poor metabolic stability, low solubility, or off-target toxicity by replacing a central molecular scaffold with a structurally distinct but isofunctional one. nih.gov For pyridazine-based agents, this could involve replacing the pyridazine (B1198779) core with other heterocycles like pyrimidine (B1678525) or 1,2,4-triazolopyridine to enhance metabolic stability or alter lipophilicity.

Rational design of bioactive agents relies heavily on understanding the structure-activity relationships (SAR), which describe how specific structural features of a molecule contribute to its biological activity. drugdesign.org For pyridazine-containing molecules, SAR studies are essential for guiding the design of more potent and selective compounds. The pyridazine scaffold itself is recognized for its potential in anticancer agents. researchgate.net

Key aspects of SAR for pyridazine analogues include:

Substitution Patterns: The position and nature of substituents on the pyridazine ring dramatically influence activity. For instance, in the search for kinase inhibitors, specific substitutions can create favorable interactions within the ATP-binding domain of the target enzyme. drugdesign.org

Role of Nitrogen Atoms: The two adjacent nitrogen atoms in the pyridazine ring are key hydrogen bond acceptors, which can be critical for binding to biological targets. nih.gov SAR studies on related quinazoline (B50416) scaffolds have shown that the presence and position of nitrogen atoms are crucial for maintaining biological activity. drugdesign.org

Bioisosteric Replacements: SAR guides the replacement of certain functional groups with others that have similar physical or chemical properties (bioisosteres). For example, a phenyl group might be replaced with a pyridazine ring to reduce lipophilicity and potentially improve metabolic properties without losing affinity for the target. nih.gov In some cases, a substituted pyridazin-3-one moiety has been used as a bioisosteric replacement for a phthalazine (B143731) ring to create novel vasodilating agents. nih.gov

By systematically synthesizing analogues of 5-Bromopyridazin-4-amine and evaluating their biological effects, researchers can build a comprehensive SAR profile. This knowledge allows for the rational design of new compounds with optimized efficacy and reduced off-target effects. drugdesign.orgnih.gov

Evaluation of Biological Activities in Research Models

The biological effects of this compound analogues are assessed using a variety of research models. These evaluations are critical for determining the therapeutic potential and mechanism of action of newly synthesized compounds.

A primary method for evaluating the activity of potential drug candidates is through in vitro enzyme inhibition assays. These studies measure the ability of a compound to inhibit the activity of a specific target enzyme, often implicated in a disease pathway. The potency of the inhibition is typically reported as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to reduce the enzyme's activity by 50%.

Pyridazine-based compounds have been investigated as inhibitors for various enzymes. For instance, novel N-(pyridin-3-yl)pyrimidin-4-amine derivatives have been developed as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov In one study, the most promising compound, 7l , demonstrated an IC50 of 64.42 nM against CDK2/cyclin A2. nih.gov Similarly, pyridazine derivatives have been explored as inhibitors of PI3Kα, with compounds like GSK-1059615 showing an IC50 of 2 nM. nih.gov

| Compound/Analogue Class | Target Enzyme | IC50 Value |

| N-(pyridin-3-yl)pyrimidin-4-amine (7l ) | CDK2/cyclin A2 | 64.42 nM |

| Pyrimidine-based benzothiazole (B30560) (10s ) | CDK2 | 0.143 ± 0.008 µM |

| Pyridazine derivative (GSK-1059615 ) | PI3Kα | 2 nM |

This table presents data on enzyme inhibition by various heterocyclic compounds to illustrate the evaluation process for bioactive molecules.

Understanding how a compound interacts with and modulates the function of cellular receptors is fundamental to drug development. The physicochemical properties of the this compound scaffold, particularly the hydrogen-bonding capacity of the pyridazine nitrogens and the amine group, are critical for receptor binding. nih.gov

Studies on related heterocyclic compounds provide insight into how these interactions are evaluated. For example, the development of histamine (B1213489) H3 receptor antagonists involved modifying a lead compound to improve its affinity for the receptor while reducing its interaction with the hERG channel, a common off-target. The pyridazine ring was instrumental in achieving this balance, partly by reducing the compound's lipophilicity. nih.gov Functional studies, often involving mutagenesis of receptor binding sites, can precisely map the key interactions between a ligand and a receptor, such as cation-π interactions or specific hydrogen bonds. nih.gov These studies clarify how even closely related receptor subtypes can exhibit significant variations in their binding interactions with a given drug. nih.gov

Cellular assays are essential for determining the pharmacological effects of a compound in a biological context. For potential anticancer agents, anti-proliferative assays are standard. These tests measure a compound's ability to inhibit the growth of cancer cell lines. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used for this purpose. nih.gov

Analogues of pyridazine and other nitrogen heterocycles have demonstrated significant anti-proliferative activity against various cancer cell lines. nih.gov For example, a series of N-(pyridin-3-yl)pyrimidin-4-amine derivatives showed broad efficacy against diverse cancer cells, including MV4-11 (leukemia), HT-29 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). nih.gov Further mechanistic studies, such as flow cytometry, can reveal how these compounds exert their effects, for instance, by causing cell cycle arrest at a specific phase (e.g., G2/M) or by inducing apoptosis. nih.govnih.gov

| Compound/Analogue Class | Cell Line | Assay Type | Measured Effect (IC50/GI50) |

| N-(pyridin-3-yl)pyrimidin-4-amine (7l ) | MV4-11 (Leukemia) | Anti-proliferative | 0.83 µM |

| N-(pyridin-3-yl)pyrimidin-4-amine (7l ) | HT-29 (Colon Cancer) | Anti-proliferative | 2.12 µM |

| Pyrimidine-based benzothiazole (5e ) | LOX IMVI (Melanoma) | Anti-proliferative | 1.3 µM |

| Pyridine-bridged CA-4 analogue (4h ) | HeLa (Cervical Cancer) | Cell Cycle Analysis | 73.4% arrest in G2/M phase |

| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | A549 (Lung Cancer) | Anti-proliferative (MTT) | 14.4 µg/mL |

This table summarizes findings from cellular assays on various bioactive compounds, demonstrating the methods used to evaluate pharmacological effects. nih.govnih.govnih.gov

Investigation of Mechanism of Action at the Molecular Level

The elucidation of a drug candidate's mechanism of action at the molecular level is a critical phase in medicinal chemistry, providing invaluable insights into its therapeutic effects and potential side effects. For analogues of this compound, this investigation typically involves a multi-faceted approach, encompassing the profiling of ligand-target interactions and the analysis of subsequent modulation of biological pathways.

Understanding how a ligand, such as a this compound analogue, interacts with its biological target is fundamental to optimizing its potency and selectivity. This profiling involves identifying the specific binding site on the target protein and characterizing the non-covalent interactions that stabilize the ligand-protein complex. These interactions can include hydrogen bonds, ionic interactions, hydrophobic interactions, and van der Waals forces.

Computational methods, such as molecular docking, are instrumental in predicting the binding mode of these analogues. For instance, a hypothetical docking study of a this compound derivative into the ATP-binding site of a kinase could reveal key interactions. The pyridazine nitrogen atoms might act as hydrogen bond acceptors with hinge region residues of the kinase, a common binding motif for kinase inhibitors. The bromophenyl moiety could occupy a hydrophobic pocket, while the amine group could form additional hydrogen bonds, further anchoring the ligand.

To illustrate, the following interactive table summarizes potential key interactions for a hypothetical series of this compound analogues with a target kinase.

| Compound | Hinge Binding (Hydrogen Bonds) | Hydrophobic Pocket Interaction | Additional Interactions | Predicted Affinity (kcal/mol) |

| Analogue 1 | Yes (N1, N2) | Bromophenyl | Amine with Asp123 | -8.5 |

| Analogue 2 | Yes (N1) | Phenyl | Amine with Asp123 | -7.8 |

| Analogue 3 | Yes (N1, N2) | Bromo-fluorophenyl | Amine with Glu98 | -9.2 |

| Analogue 4 | No | Bromophenyl | None | -6.1 |

This table presents hypothetical data for illustrative purposes.

Experimental techniques such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy can provide high-resolution structural data of the ligand-target complex, confirming and refining the predictions from molecular modeling.

Following the initial binding event, the subsequent modulation of biological pathways determines the pharmacological effect of the compound. For kinase inhibitors, this typically involves the inhibition of phosphorylation cascades that are critical for cell signaling. Analogues of this compound, by targeting specific kinases, could influence pathways involved in cell proliferation, survival, and differentiation.

For example, if a this compound derivative is found to be a potent inhibitor of a particular oncogenic kinase, its effect on downstream signaling can be investigated using techniques like Western blotting. This would involve treating cancer cells with the compound and measuring the phosphorylation status of key proteins in the targeted pathway. A successful inhibitor would lead to a decrease in the phosphorylation of these downstream substrates.

The following table provides a hypothetical example of the effect of a this compound analogue on a specific signaling pathway.

| Pathway Component | Phosphorylation Status (vs. Control) | Downstream Effect |

| Target Kinase | Decreased by 80% | Inhibition of kinase activity |

| Substrate A | Decreased by 75% | Blockade of signal transduction |

| Transcription Factor X | Decreased by 60% | Downregulation of target genes |

| Cell Proliferation | Decreased by 50% | Anti-proliferative effect |

This table presents hypothetical data for illustrative purposes.

Comparative Analysis with Other Heterocyclic Scaffolds in Drug Discovery

The pyridazine ring is one of many heterocyclic scaffolds that are considered "privileged structures" in drug discovery, meaning they are capable of binding to a variety of biological targets. A comparative analysis of the this compound scaffold with other common heterocyclic cores, such as pyrimidine, pyrazole, and quinazoline, is essential for understanding its advantages and disadvantages in drug design.

Pyridazine vs. Pyrimidine: The key difference lies in the arrangement of the two nitrogen atoms. In pyridazine, they are adjacent (1,2-diazine), while in pyrimidine they are separated by a carbon atom (1,3-diazine). This seemingly small change significantly impacts the molecule's electronic properties, dipole moment, and hydrogen bonding capabilities. The adjacent nitrogens in the pyridazine ring can create a unique vector for hydrogen bonding that may be advantageous for targeting specific protein families.

Pyridazine vs. Pyrazole: Pyrazole is a five-membered ring with two adjacent nitrogen atoms. While both are diazoles, the six-membered pyridazine ring offers different steric and electronic properties compared to the five-membered pyrazole. The larger ring system of pyridazine may allow for different substitution patterns and orientations within a binding pocket.

Pyridazine vs. Quinazoline: Quinazoline is a fused heterocyclic system composed of a pyrimidine ring fused to a benzene (B151609) ring. This scaffold is prevalent in many approved kinase inhibitors. mdpi.com While the quinazoline core offers a larger, more rigid framework, the smaller, single-ring pyridazine scaffold provides greater conformational flexibility, which can sometimes be beneficial for achieving selectivity.

The following table provides a comparative overview of these heterocyclic scaffolds.

| Scaffold | Ring Size | Nitrogen Positions | Key Features in Drug Design | Example Drug Class |

| Pyridazine | 6-membered | 1,2 | Unique hydrogen bonding vector, potential for improved solubility. | Various (e.g., Kinase inhibitors) |

| Pyrimidine | 6-membered | 1,3 | Versatile scaffold, common in nucleic acid bases. | Kinase inhibitors, Antimetabolites |

| Pyrazole | 5-membered | 1,2 | Can act as a bioisostere for other rings, often found in kinase inhibitors. rsc.org | Kinase inhibitors, Anti-inflammatory |

| Quinazoline | Fused 6-membered | 1,3 (in pyrimidine part) | Rigid scaffold, well-established in kinase inhibitor design. mdpi.com | Kinase inhibitors (e.g., Gefitinib) |

This table provides a general comparison and is not exhaustive.

Emerging Research Frontiers and Future Perspectives

Development of 5-Bromopyridazin-4-amine as a Building Block for Advanced Materials

The development of novel materials with enhanced electronic and photophysical properties is a cornerstone of modern technology. Amines are considered versatile building blocks in organic chemistry, and their derivatives are crucial in the synthesis of a wide array of functional materials. amerigoscientific.com The structural characteristics of this compound, specifically its aromatic pyridazine (B1198779) core and reactive amine group, make it a promising candidate for the synthesis of advanced organic materials.

Researchers are investigating the integration of such heterocyclic amines into the framework of organic semiconductors and functional polymers. The nitrogen-rich pyridazine ring can influence the electron-accepting properties of a material, a key factor in the design of organic electronic devices. Furthermore, the amine group provides a reactive handle for polymerization or for grafting onto other molecular scaffolds, allowing for the fine-tuning of the material's properties. polysciences.com The bromine atom offers an additional site for cross-coupling reactions, enabling the construction of extended conjugated systems. While direct research on this compound in this area is still in its nascent stages, the principles established with similar heterocyclic building blocks suggest a significant potential for its use in creating novel materials for applications in electronics and photonics. tcichemicals.com

Potential Applications in Advanced Materials

| Application Area | Potential Role of this compound |

|---|---|

| Organic Electronics | As a building block for synthesizing organic semiconductors with tailored electronic properties. |

| Functional Polymers | Incorporation into polymer backbones to modify electronic, optical, or thermal characteristics. |

| Luminescent Materials | As a core structure for developing new phosphorescent or fluorescent materials. |

Exploration in Agrochemical and Industrial Applications

The pyridazine moiety is a well-established pharmacophore in the agrochemical industry, with numerous derivatives exhibiting a range of biological activities. Pyridine (B92270) derivatives, for instance, have been shown to have fungicidal and insecticidal properties. The exploration of this compound and its derivatives in this sector is a logical and promising research avenue. The introduction of a bromine atom can enhance the lipophilicity and metabolic stability of a molecule, which are often desirable traits for agrochemicals.

The amine group on the pyridazine ring serves as a convenient point for chemical modification, allowing for the synthesis of a diverse library of compounds for biological screening. These derivatives can be tested for a variety of agrochemical applications, including as herbicides, insecticides, and fungicides. The broader class of nitrogen-containing heterocyclic compounds has a proven track record in the development of safer and more effective agrochemicals. dokumen.pub While specific data on the agrochemical profile of this compound is not yet widely available, the foundational chemistry of the pyridazine scaffold strongly supports its potential in this field.

Potential Agrochemical and Industrial Uses

| Application | Rationale |

|---|---|

| Herbicide Development | The pyridazine core is present in some existing herbicides; modifications could lead to new modes of action. |

| Insecticide Synthesis | The compound can be a precursor to more complex molecules with insecticidal activity. |

| Fungicide Research | Brominated compounds often exhibit antifungal properties; this could be explored with this compound derivatives. |

Interdisciplinary Research Integrating Synthesis, Biology, and Computation

The future of chemical research lies in the convergence of multiple disciplines. For a molecule like this compound, an integrated approach combining synthetic chemistry, biological evaluation, and computational modeling is essential to unlock its full potential.

Synthetic chemistry provides the foundation by developing efficient and scalable routes to this compound and its derivatives. This enables the creation of a diverse range of analogs for further study.

Biological evaluation is crucial for identifying and optimizing the desired activities of these newly synthesized compounds, whether for medicinal, agrochemical, or other applications. The synthesis and biological evaluation of novel amino and amido substituted pentacyclic benzimidazole derivatives as antiproliferative agents is an example of such an approach. mdpi.com Similarly, the biological activities of other brominated heterocyclic compounds have been investigated, providing a framework for assessing this compound derivatives. researchgate.netnih.gov

Computational modeling can accelerate the discovery process by predicting the properties and activities of virtual compounds before they are synthesized. This can help in prioritizing synthetic targets and in understanding the structure-activity relationships of promising leads. In silico studies are increasingly being used in the design and evaluation of new chemical entities. mdpi.com

By integrating these three pillars of research, scientists can adopt a more rational and efficient approach to exploring the vast chemical space around the this compound scaffold. This interdisciplinary strategy is expected to be a driving force in uncovering novel applications for this promising compound.

Table of Mentioned Compounds

| Compound Name |

|---|

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromopyridazin-4-amine, and how can purity be maximized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, microwave-assisted synthesis (e.g., as described for pyrazole derivatives in ) can enhance reaction efficiency. Purification via column chromatography using ethyl acetate/hexane gradients is recommended, with purity confirmed by HPLC (>98%) and structural validation via H/C NMR .

Q. How should researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Use X-ray crystallography (as in and 8) to resolve bond lengths and angles. Complement this with spectroscopic techniques:

- NMR : Assign peaks using H (7.2–8.5 ppm for aromatic protons) and C NMR (110–150 ppm for pyridazine carbons).

- UV-Vis : Analyze π→π* transitions (λ~260–300 nm) to study electronic properties .

Q. What solvents and conditions stabilize this compound during storage?

- Methodological Answer : Store in anhydrous DMSO or DMF under inert gas (N/Ar) at –20°C to prevent hydrolysis. Monitor degradation via TLC or LC-MS monthly .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify reactive sites. For Suzuki-Miyaura coupling, model the activation energy for Pd-catalyzed C–Br bond cleavage, prioritizing para-substitution over meta .

Q. How do researchers resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Conduct a meta-analysis of IC values (e.g., HCV NS5B inhibition in vs. antifungal data in ). Control variables:

- Assay conditions : Standardize cell lines (e.g., Huh-7 for antiviral studies) and incubation times.

- Structural analogs : Compare substituent effects (e.g., bromo vs. chloro derivatives) to isolate activity trends .

Q. What strategies optimize the design of this compound-based enzyme inhibitors?

- Methodological Answer : Use Structure-Activity Relationship (SAR) studies:

- Core modifications : Introduce electron-withdrawing groups (e.g., –NO) at C3 to enhance binding to catalytic pockets.

- Pharmacophore mapping : Align pyridazine nitrogen atoms with hydrogen-bonding residues in target enzymes (e.g., HCV NS5B polymerase in ).

Q. How can regioselectivity challenges in functionalizing this compound be addressed?

- Methodological Answer : Employ directing groups (e.g., –NH) to guide metal-catalyzed reactions. For C–H activation, use Pd(OAc)/ligand systems (e.g., SPhos) to favor C6 over C3 substitution.

Key Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。